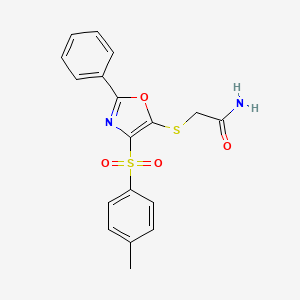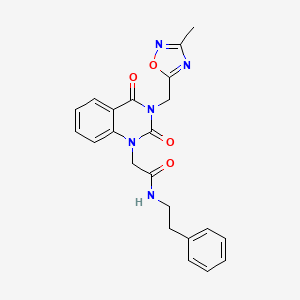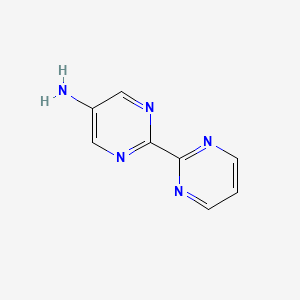
2-(Pyrimidin-2-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Pyrimidin-2-yl)pyrimidin-5-amine” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It is a powder with a molecular weight of 173.18 . The compound has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of “2-(Pyrimidin-2-yl)pyrimidin-5-amine” involves several steps. In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported the synthesis of a series of novel and potent PLK4 inhibitors with an aminopyrimidine core .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-2-yl)pyrimidin-5-amine” has been studied using various spectroscopic techniques . These studies provide detailed information about the compound’s crystal structure, spectroscopic, and electronic properties.Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-2-yl)pyrimidin-5-amine” have been studied. For example, one study reported the reaction of substituted o- and p-nitroanilines and m-benzylaminoanilines with cyanamide . Another study discussed the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyrimidin-2-yl)pyrimidin-5-amine” include a molecular weight of 173.18, and it is a powder at room temperature . More detailed properties are not available in the retrieved papers.Scientific Research Applications
- Research : Novel PLK4 inhibitors with an aminopyrimidine core have been developed. Compound 8h demonstrated high PLK4 inhibitory activity (IC50 = 0.0067 μM) and excellent antiproliferative effects against breast cancer cells. It also exhibited good stability and low risk of drug-drug interactions .
- Research : 2-(Pyrimidin-2-yl)pyrimidin-5-amine derivatives, such as Piritrexim , inhibit DHFR and show promising antitumor effects in animal models .
- Research : A stable porous In-MOF (1) was synthesized using 2-(Pyrimidin-2-yl)pyrimidin-5-amine as a ligand. The resulting MOF displayed unique properties and potential applications .
- Research : Several compounds derived from 2-(Pyrimidin-2-yl)pyrimidin-5-amine demonstrated better anti-fibrotic activity than existing drugs. Notably, compounds 12m and 12q exhibited promising effects against fibrosis .
PLK4 Inhibition for Anticancer Therapy
Antitumor Effects via DHFR Inhibition
Porous In-MOF Synthesis
Anti-Fibrotic Compounds
properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGFJQNEASPCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)pyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

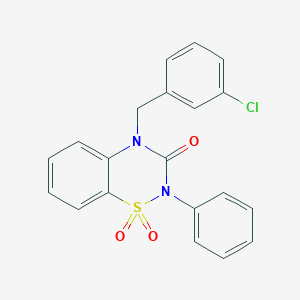
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)
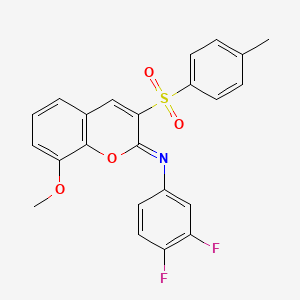
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)



![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
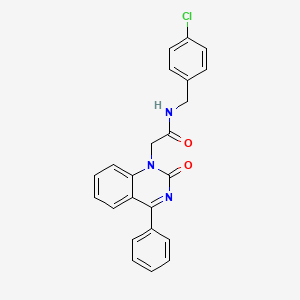
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
